molecular formula C20H17ClN2O2 B11553790 N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide

Cat. No.: B11553790
M. Wt: 352.8 g/mol
InChI Key: FFCRHRMZHHRAQJ-LPYMAVHISA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chlorophenyl group, a naphthalen-2-yloxy group, and a propanehydrazide moiety

Preparation Methods

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-(naphthalen-2-yloxy)propanehydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the compound in acidic or basic conditions can lead to the formation of corresponding acids and hydrazides.

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide can be compared with other similar compounds such as:

    N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)propanehydrazide: This compound has a similar structure but with different substituents on the phenyl and naphthyl groups.

    N’-[(E)-(4-chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]propanehydrazide: This compound features an amino group instead of the naphthalen-2-yloxy group.

    N’-[(E)-Benzylidene]-2-(6-methoxy-naphthalen-2-yl)propanehydrazide: This compound has a benzylidene group instead of the chlorophenyl group.

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide

InChI

InChI=1S/C20H17ClN2O2/c1-14(20(24)23-22-13-17-8-4-5-9-19(17)21)25-18-11-10-15-6-2-3-7-16(15)12-18/h2-14H,1H3,(H,23,24)/b22-13+

InChI Key

FFCRHRMZHHRAQJ-LPYMAVHISA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1Cl)OC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1Cl)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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